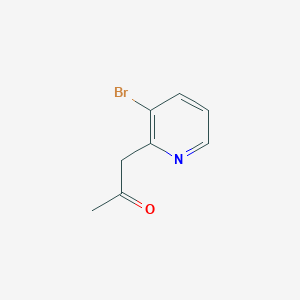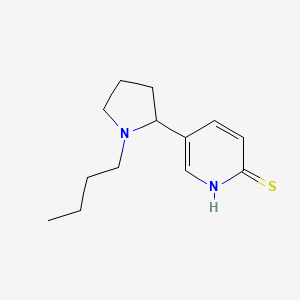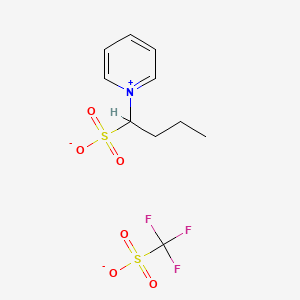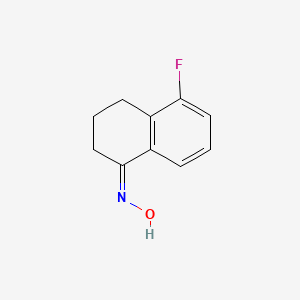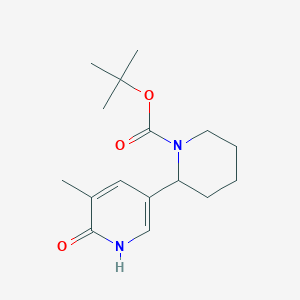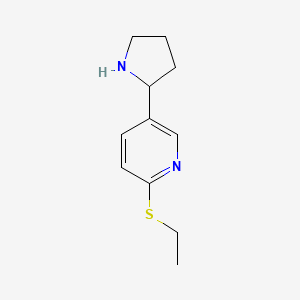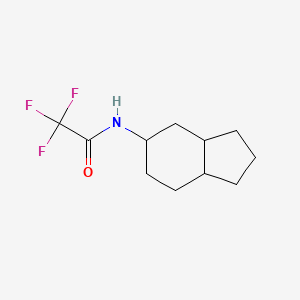
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate is an organic compound with the molecular formula C24H19BF4O. It is a member of the pyrylium family, which are known for their aromatic cationic structures. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate typically involves the reaction of 2,6-diphenylpyrylium salts with p-tolyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert it into dihydropyrylium derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming new C-N, C-O, and C-S bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines yield pyridinium salts, while reactions with alcohols and thiols produce corresponding ethers and thioethers .
Wissenschaftliche Forschungsanwendungen
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate involves the formation of reactive intermediates, such as pyridinium salts, which can further react with nucleophiles. The molecular targets and pathways involved include the activation of C-N, C-O, and C-S bonds, facilitating nucleophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Contains methoxy groups, which influence its electronic properties and reactivity.
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate: Another derivative with p-tolyl groups, used in similar applications but with distinct reactivity profiles.
Uniqueness
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in selective functionalization reactions and in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
2559-35-5 |
|---|---|
Molekularformel |
C24H19BF4O |
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C24H19O.BF4/c1-18-12-14-19(15-13-18)22-16-23(20-8-4-2-5-9-20)25-24(17-22)21-10-6-3-7-11-21;2-1(3,4)5/h2-17H,1H3;/q+1;-1 |
InChI-Schlüssel |
VDNHHTBRGIJSTG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



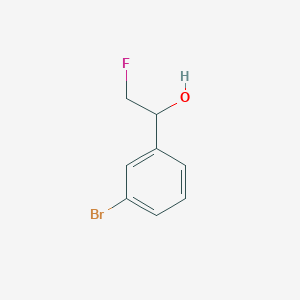
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
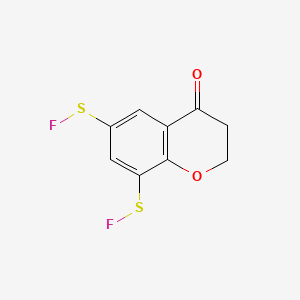
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)


